molecular formula C14H20NO4P B14404734 1-Cyano-1-phenylpropyl diethyl phosphate CAS No. 88151-73-9

1-Cyano-1-phenylpropyl diethyl phosphate

Cat. No.: B14404734
CAS No.: 88151-73-9
M. Wt: 297.29 g/mol
InChI Key: JFURKXAWULOWNS-UHFFFAOYSA-N
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Description

1-Cyano-1-phenylpropyl diethyl phosphate is an organophosphate compound characterized by a cyano group (-CN) and a phenylpropyl moiety attached to a diethyl phosphate backbone. Organophosphates (OPs) like this compound are known for their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in nervous system function, though the cyano group may alter its reactivity compared to other OPs .

Properties

CAS No.

88151-73-9

Molecular Formula

C14H20NO4P

Molecular Weight

297.29 g/mol

IUPAC Name

(1-cyano-1-phenylpropyl) diethyl phosphate

InChI

InChI=1S/C14H20NO4P/c1-4-14(12-15,13-10-8-7-9-11-13)19-20(16,17-5-2)18-6-3/h7-11H,4-6H2,1-3H3

InChI Key

JFURKXAWULOWNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)(C1=CC=CC=C1)OP(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-1-phenylpropyl diethyl phosphate can be synthesized through several methods. One common approach involves the reaction of 1-cyano-1-phenylpropyl chloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-1-phenylpropyl diethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyano-1-phenylpropyl diethyl phosphate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyano-1-phenylpropyl diethyl phosphate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the diethyl phosphate ester can undergo hydrolysis to release phosphoric acid derivatives. These reactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on related organophosphates and their metabolites, enabling indirect comparisons based on structural and functional properties. Below is a detailed analysis:

Structural Analogues

Compound Name Key Structural Features Molecular Formula Observed Effects (from Evidence)
1-Cyano-1-phenylpropyl diethyl phosphate Cyano group, phenylpropyl, diethyl phosphate Not explicitly provided Hypothesized AChE inhibition; potential endocrine disruption (inferred from cyano-OP analogs)
Diethyl phosphate (DEP) Diethyl phosphate backbone C₄H₁₁O₄P Suppresses AChE activity; alters gut microbiota (e.g., increases Alloprevotella), reduces IL-6, and modulates lipid metabolism .
Diethyl 1-phenylbut-1-en-1-yl phosphate Phenylbutenyl group, diethyl phosphate C₁₄H₂₁O₄P Limited data; structurally similar but lacks cyano group, likely differing in metabolic stability and toxicity .
Isopropyl-d7 methyl-d3-phosphonofluoridate Fluorinated phosphonate, isotopically labeled C₉H₂₀FN₂O₂P Used in tracer studies; fluorination increases stability and resistance to hydrolysis compared to non-fluorinated OPs .

Functional Comparisons

  • AChE Inhibition: DEP, a common metabolite of OPs, inhibits serum AChE activity by 30–50% in rats at equimolar doses . The cyano group in this compound may enhance its binding affinity to AChE, similar to cyanophos, a known AChE inhibitor.
  • Endocrine Effects: DEP exposure elevates estradiol and reduces LDL-C in mice, likely via modulation of gut microbiota (e.g., Clostridium and Lactobacillus) .
  • Microbial Impact: DEP increases opportunistic pathogens (e.g., Helicobacter) and butyrate-producing bacteria (e.g., Intestinimonas), which correlate with lipid metabolism changes . The phenylpropyl and cyano groups in this compound could further alter microbial diversity due to enhanced hydrophobicity.

Metabolic Stability and Toxicity

  • Hydrolysis Resistance: Fluorinated OPs (e.g., Isopropyl-d7 methyl-d3-phosphonofluoridate) resist hydrolysis, prolonging their environmental persistence . The cyano group in this compound may similarly delay degradation compared to DEP.
  • Toxicokinetics: DEP is rapidly absorbed and excreted in urine, but phenyl- and cyano-substituted OPs likely exhibit longer half-lives due to increased lipophilicity, enhancing their tissue penetration and toxicity risk.

Research Findings and Data Gaps

  • Key Data from Evidence :
    • DEP reduces serum LDL-C and triglycerides in mice by 15–20% while increasing estradiol by 25% .
    • High-dose DEP exposure correlates with Clostridium-mediated increases in peptide YY (PYY), a satiety hormone .
  • Unanswered Questions: No direct studies on this compound’s AChE inhibition potency or endocrine effects. Limited data on the environmental persistence or microbial degradation pathways of cyano-substituted OPs.

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